molecular formula C29H34N4O12 B15183641 (E)-but-2-enedioic acid;N-(3-hydroxypropyl)-N-(2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 119017-78-6

(E)-but-2-enedioic acid;N-(3-hydroxypropyl)-N-(2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B15183641
CAS No.: 119017-78-6
M. Wt: 630.6 g/mol
InChI Key: PNOGGQBDVZVDOD-LVEZLNDCSA-N
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Description

The compound comprises two distinct moieties:

  • (E)-but-2-enedioic acid (fumaric acid): A trans-configured dicarboxylic acid with applications in polymer synthesis and pharmaceuticals due to its stability and low solubility in water .
  • N-(3-hydroxypropyl)-N-(2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide: A substituted acetamide featuring a 4-phenylpiperazine group (common in CNS-targeting drugs), a 3-hydroxypropyl chain (enhancing hydrophilicity), and a 2-nitrophenyl group (electron-withdrawing, influencing reactivity and bioavailability).

Properties

CAS No.

119017-78-6

Molecular Formula

C29H34N4O12

Molecular Weight

630.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-(3-hydroxypropyl)-N-(2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

InChI

InChI=1S/C21H26N4O4.2C4H4O4/c26-16-6-11-24(19-9-4-5-10-20(19)25(28)29)21(27)17-22-12-14-23(15-13-22)18-7-2-1-3-8-18;2*5-3(6)1-2-4(7)8/h1-5,7-10,26H,6,11-17H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

PNOGGQBDVZVDOD-LVEZLNDCSA-N

Isomeric SMILES

C1N(CCN(C1)C2=CC=CC=C2)CC(=O)N(C3=CC=CC=C3[N+](=O)[O-])CCCO.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCN1CC(=O)N(CCCO)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of (E)-but-2-enedioic Acid Derivatives

Key Compounds :

N,N-dipropyl-2-{4-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazin-1-yl}acetamide (2Z)-but-2-enedioate (): Diacid isomer: (Z)-but-2-enedioic acid (maleic acid, cis-configuration). Acetamide substituents: Dipropyl groups, trimethoxyphenyl-propenoyl, and piperazine. Properties: Higher water solubility than fumarate due to cis-isomer , with trimethoxyphenyl groups associated with anticancer activity.

(Z)-but-2-enedioic Acid;2-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide (): Diacid isomer: (Z)-but-2-enedioic acid. Acetamide substituents: Ethylpyrrolidinylmethyl and methoxypyrimidine.

(E)-but-2-enedioic acid,N-[3-(diethylamino)propyl]-2-(4,5-diphenylpyrazol-1-yl)acetamide (): Diacid isomer: (E)-but-2-enedioic acid. Acetamide substituents: Diethylaminopropyl and diphenylpyrazolyl. Properties: Similar trans-diacid stability; pyrazole groups may enhance anti-inflammatory activity.

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Target Compound vs. Analogues
Property Target Compound Compound Compound Compound
Diacid isomer (E)-but-2-enedioic (fumarate) (Z)-but-2-enedioic (maleate) (Z)-but-2-enedioic (maleate) (E)-but-2-enedioic (fumarate)
Molecular Weight ~500 (estimated) ~650 ~550 ~580
Water Solubility Low (trans-isomer) High (cis-isomer) Moderate Low
Key Functional Groups 4-phenylpiperazine, nitro Trimethoxyphenyl, propenoyl Methoxypyrimidine, pyrrolidine Diphenylpyrazole
Potential Bioactivity CNS modulation (piperazine) Anticancer (trimethoxyphenyl) Kinase inhibition (pyrimidine) Anti-inflammatory (pyrazole)

Functional Group Impact on Bioactivity

  • 4-Phenylpiperazine : Enhances blood-brain barrier penetration, common in antipsychotics (e.g., aripiprazole) .
  • 2-Nitrophenyl : May reduce metabolic stability due to nitro group toxicity risks but could enhance binding to nitroreductase-expressing tissues .

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